![molecular formula C12H10N4O3 B14758848 10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione CAS No. 15800-90-5](/img/structure/B14758848.png)
10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione is a compound belonging to the class of organic compounds known as flavins. These compounds contain a flavin moiety, characterized by an isoalloxazine tricyclic ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydropteridine with an appropriate hydroxyethyl derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods are designed to maximize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure, which can interact with different reagents under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound .
Aplicaciones Científicas De Investigación
10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s isoalloxazine ring system allows it to participate in redox reactions, which are crucial in various biological processes. It can act as an electron donor or acceptor, facilitating the transfer of electrons in enzymatic reactions. This property makes it a valuable tool in studying redox biology and developing new therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
10-Ethyl-3,7,8-trimethyl-benzo[g]pteridine-2,4-dione: This compound is also a flavin-based photocatalyst used in similar applications.
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-methoxyethyl)-3-phenyl-: Another derivative with similar structural features and applications.
Uniqueness
What sets 10-(2-Hydroxyethyl)benzo[g]pteridine-2,4-dione apart is its specific hydroxyethyl group, which imparts unique chemical and biological properties. This functional group enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs .
Propiedades
Número CAS |
15800-90-5 |
|---|---|
Fórmula molecular |
C12H10N4O3 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
10-(2-hydroxyethyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O3/c17-6-5-16-8-4-2-1-3-7(8)13-9-10(16)14-12(19)15-11(9)18/h1-4,17H,5-6H2,(H,15,18,19) |
Clave InChI |
QALJEUZGAVFLDV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C(=O)NC(=O)N=C3N2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14758769.png)
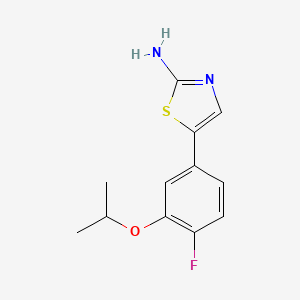

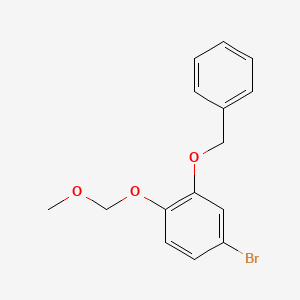
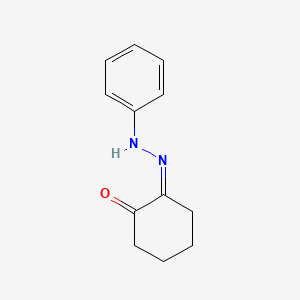
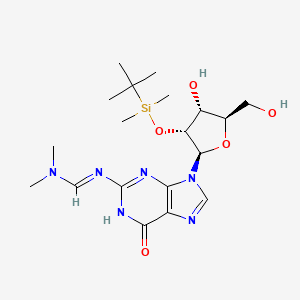
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)


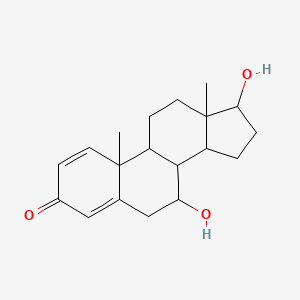
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)


